molecular formula C8H13NO2 B13322072 (2S,4S,5S)-5-aminospiro[3.3]heptane-2-carboxylic acid

(2S,4S,5S)-5-aminospiro[3.3]heptane-2-carboxylic acid

Cat. No.: B13322072
M. Wt: 155.19 g/mol
InChI Key: VFTLHGLPBTVOLI-PIJYJLRNSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S,5S)-5-aminospiro[3.3]heptane-2-carboxylic acid involves constructing the spirocyclic scaffold through ring closure reactions. One method involves the ring closure of corresponding 1,3-bis-electrophiles at 1,1-carbon or 1,1-nitrogen bis-nucleophiles . This process typically requires specific reaction conditions, including the use of appropriate solvents and catalysts to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale synthesis would likely involve optimizing the reaction conditions used in laboratory synthesis. This could include scaling up the reaction volumes, improving the efficiency of the ring closure steps, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2S,4S,5S)-5-aminospiro[3.3]heptane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Various alkylating agents or acylating agents can be used to introduce different substituents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carboxylic acid group can produce alcohol derivatives.

Scientific Research Applications

(2S,4S,5S)-5-aminospiro[3.3]heptane-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which (2S,4S,5S)-5-aminospiro[3.3]heptane-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The rigid spirocyclic structure allows for precise spatial orientation of functional groups, which can enhance binding interactions with biological targets. This can lead to increased efficacy and selectivity in drug design .

Comparison with Similar Compounds

Similar Compounds

  • 2-aminoisobutyric acid
  • 2-azetidinecarboxylic acid
  • 2,4-methanoproline

Uniqueness

(2S,4S,5S)-5-aminospiro[3.3]heptane-2-carboxylic acid is unique due to its spirocyclic structure, which is rare among natural and synthetic amino acids . This structure provides a distinctive spatial arrangement of functional groups, making it a valuable compound for various applications in chemistry, biology, and medicine.

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

(7S)-7-aminospiro[3.3]heptane-2-carboxylic acid

InChI

InChI=1S/C8H13NO2/c9-6-1-2-8(6)3-5(4-8)7(10)11/h5-6H,1-4,9H2,(H,10,11)/t5?,6-,8?/m0/s1

InChI Key

VFTLHGLPBTVOLI-PIJYJLRNSA-N

Isomeric SMILES

C1CC2([C@H]1N)CC(C2)C(=O)O

Canonical SMILES

C1CC2(C1N)CC(C2)C(=O)O

Origin of Product

United States

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